molecular formula C34H36N2O5 B11436992 7-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

7-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B11436992
M. Wt: 552.7 g/mol
InChI Key: DPKBUYFRRAYJAY-UHFFFAOYSA-N
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Description

7-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of hexahydroquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes multiple aromatic rings, methoxy and ethoxy groups, and a carboxamide functional group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Aldol Condensation: The initial step involves the condensation of 3,4-dimethoxybenzaldehyde with 4-ethoxybenzaldehyde in the presence of a base to form a chalcone intermediate.

    Michael Addition: The chalcone intermediate undergoes a Michael addition with 2-methyl-1,3-cyclohexanedione to form a diketone intermediate.

    Cyclization: The diketone intermediate is then cyclized in the presence of ammonium acetate to form the hexahydroquinoline core.

    Amidation: Finally, the hexahydroquinoline core is reacted with 4-methylphenylamine to form the desired carboxamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

7-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It is explored for use in the synthesis of advanced materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 7-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7-(3,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide
  • 7-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-2-methyl-N-(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide

Uniqueness

The unique combination of methoxy, ethoxy, and carboxamide groups in 7-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxamide contributes to its distinct chemical properties and biological activities, setting it apart from similar compounds.

Properties

Molecular Formula

C34H36N2O5

Molecular Weight

552.7 g/mol

IUPAC Name

7-(3,4-dimethoxyphenyl)-4-(4-ethoxyphenyl)-2-methyl-N-(4-methylphenyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C34H36N2O5/c1-6-41-26-14-9-22(10-15-26)32-31(34(38)36-25-12-7-20(2)8-13-25)21(3)35-27-17-24(18-28(37)33(27)32)23-11-16-29(39-4)30(19-23)40-5/h7-16,19,24,32,35H,6,17-18H2,1-5H3,(H,36,38)

InChI Key

DPKBUYFRRAYJAY-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC(=C2C(=O)NC5=CC=C(C=C5)C)C

Origin of Product

United States

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